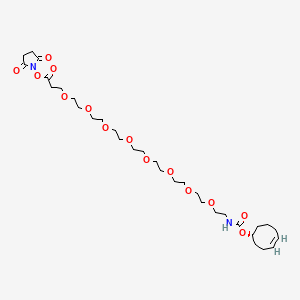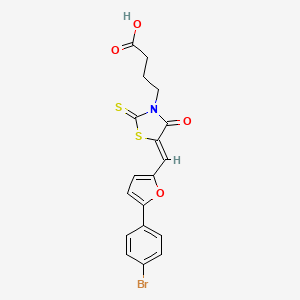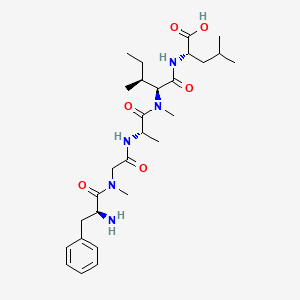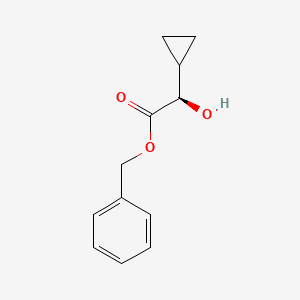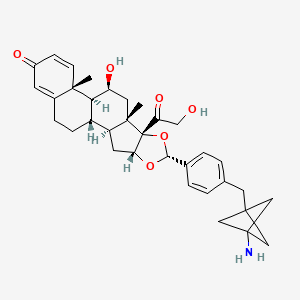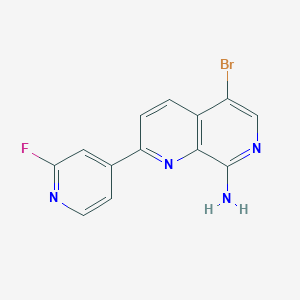
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. These compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves the reaction of L-asparagine with D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures. The labeled compound, this compound, is synthesized by incorporating 13C6-labeled D-fructose into the reaction mixture. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. The product is then purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure its quality and isotopic labeling.
化学反应分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the compound back to its original amino acid and sugar components.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include keto derivatives, reduced amino acids, and substituted compounds with different functional groups. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
科学研究应用
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Studied for its potential impact on diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
Industry: Utilized in food chemistry to understand flavor and color development during food processing.
作用机制
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves its participation in the Maillard reaction. The compound reacts with amino acids and proteins to form advanced glycation end-products (AGEs). These AGEs can affect protein function and structure, leading to various biological effects. The molecular targets include proteins and enzymes involved in metabolic pathways, and the pathways affected include those related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with antioxidant properties.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its role in inhibiting angiotensin-converting enzyme (ACE).
N-(1-Deoxy-D-fructos-1-yl)-glycine: Studied for its degradation pathways and formation of parent sugars.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s behavior and interactions in various chemical and biological systems.
属性
分子式 |
C10H18N2O8 |
|---|---|
分子量 |
300.21 g/mol |
IUPAC 名称 |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methylamino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1 |
InChI 键 |
AOBQWGHMIKNEHI-ITOWRNBFSA-N |
手性 SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]N[C@H](CC(=O)N)C(=O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






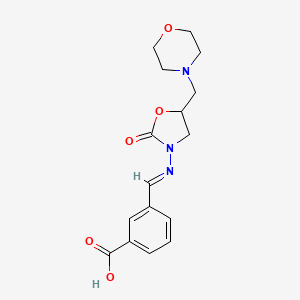
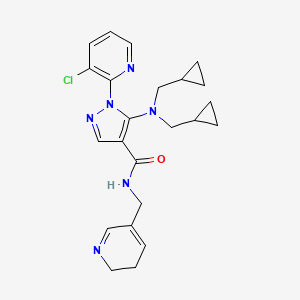

![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
